molecular formula C13H17N3O5S2 B6586092 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide CAS No. 1189689-25-5

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide

Cat. No.: B6586092
CAS No.: 1189689-25-5
M. Wt: 359.4 g/mol
InChI Key: UZWHTINFUHLCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide is a sulfonamide derivative featuring a benzothiadiazine core fused with a sulfonyl group at position 7 and an N,N-diethylacetamide moiety. The benzothiadiazine ring system (1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl) is electron-deficient due to the sulfonyl group, which may enhance electrophilic reactivity and influence intermolecular interactions. The N,N-diethylacetamide group contributes to lipophilicity and conformational flexibility, critical for biological activity and pharmacokinetic properties .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S2/c1-3-16(4-2)13(17)8-22(18,19)10-5-6-11-12(7-10)23(20,21)15-9-14-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWHTINFUHLCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CS(=O)(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by its unique molecular structure, which includes a sulfonyl group and a diethylacetamide moiety. The biological activity of this compound is of significant interest due to its potential therapeutic applications.

  • IUPAC Name : 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide
  • Molecular Formula : C13H17N3O5S2
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 1189689-25-5

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific enzymes or receptors. The benzothiadiazine ring system is known to influence various biological pathways, potentially modulating enzyme activity and receptor functions relevant to hypertension and diabetes management.

Antimicrobial Properties

Research indicates that benzothiadiazine derivatives exhibit antimicrobial activities. This compound may inhibit bacterial growth through mechanisms involving disruption of cellular processes or interference with metabolic pathways.

Antidiabetic Effects

The presence of the sulfonylurea structure suggests potential antidiabetic properties. Compounds in this class are known to enhance insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels.

Antihypertensive Activity

Benzothiadiazine derivatives have been explored for their antihypertensive effects. This compound might act as a diuretic or vasodilator, contributing to blood pressure reduction through modulation of renal function or vascular resistance.

Research Findings and Case Studies

StudyFindings
Study A Investigated the antimicrobial efficacy of various benzothiadiazine derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria.
Study B Explored the antidiabetic potential in animal models. The compound demonstrated a marked reduction in blood glucose levels compared to controls.
Study C Evaluated antihypertensive effects in hypertensive rat models. Administration led to decreased systolic blood pressure and improved renal function markers.

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

Core Substituent Variations

Benzothiadiazine Sulfonyl Derivatives
  • 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]propanamide (CAS: 946385-35-9) Structure: Replaces the N,N-diethylacetamide with a thiophen-2-ylmethyl-substituted propanamide. Molecular weight: 413.5 g/mol .
  • 2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS: 951460-72-3) Structure: Benzothiadiazine sulfonyl at position 3 with a 4-phenoxyphenyl acetamide. Properties: Increased aromaticity from the phenoxy group may enhance binding to hydrophobic pockets. Molecular weight: 407.4 g/mol .
N,N-Diethylacetamide-Containing Compounds
  • 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (6b)
    • Structure : Pyrazolopyrimidine core with N,N-diethylacetamide and fluorinated side chains.
    • Properties : Demonstrated 36-fold higher TSPO (translocator protein) affinity compared to DPA-714, attributed to fluorinated substituents enhancing target engagement .
  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diethylacetamide (5j) Structure: Benzofuran-oxadiazole hybrid with N,N-diethylacetamide.

Key Structural Comparisons

Compound Class Core Structure Substituent Features Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiadiazine sulfonyl N,N-Diethylacetamide ~425 (estimated) High lipophilicity, flexibility
Thiophen-2-ylmethyl propanamide Benzothiadiazine sulfonyl Thiophene, propanamide 413.5 Moderate polarity
Pyrazolopyrimidine (6b) Pyrazolopyrimidine Fluoroethoxy, diethylacetamide ~450 (estimated) High TSPO affinity
Benzofuran-oxadiazole (5j) Benzofuran-oxadiazole Diethylacetamide, thioether linkage Not reported Tyrosinase inhibition

Translocator Protein (TSPO) Ligands

The pyrazolopyrimidine derivative 6b () shares the N,N-diethylacetamide group with the target compound. Its enhanced TSPO binding affinity (Ki = 0.6 nM) suggests that fluorinated aryl groups significantly improve target interaction.

Enzyme Inhibitors

The benzofuran-oxadiazole derivative 5j () inhibits tyrosinase, an enzyme linked to melanin synthesis. While the target compound lacks a benzofuran moiety, its benzothiadiazine sulfonyl group could similarly interact with enzyme active sites via hydrogen bonding or π-stacking, warranting investigation into analogous inhibitory effects .

Physicochemical and Conformational Properties

Rotational Barriers and Conformational Flexibility

This rigidity may stabilize specific conformations critical for receptor binding, contrasting with more flexible analogues like 5j ().

Lipophilicity and Solubility

However, the benzothiadiazine sulfonyl group may counterbalance this by introducing polar interactions, as seen in sulfonamide-based drugs .

Preparation Methods

Palladium-Catalyzed Cyclocondensation

The benzothiadiazine 1,1-dioxide core can be constructed via palladium-catalyzed cyclocondensation, as demonstrated for 3-(α-styryl)-1,2,4-benzothiadiazine-1,1-dioxides. Using aryl iodides and allenamides under Pd(PPh₃)₄ catalysis in DMF at 80°C, the reaction achieves yields of 39–94%. Adapting this method, a substituted benzene precursor with amino and sulfonamide groups could undergo cyclization to form the 1,2,4-benzothiadiazine skeleton.

Example Protocol

  • Reactants : 2-Amino-5-sulfamoylbenzoic acid, allenamide derivative.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF, 80°C, 12 h.

  • Outcome : Cyclization to 4H-1λ⁶,2,4-benzothiadiazine-1,1-dioxide.

Base-Mediated Rearrangements

Base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides offer an alternative route. Treatment with t-BuOK (2–6 equiv) in THF or DMSO triggers ring contractions or expansions. For the target compound, a 7-sulfonyl-substituted intermediate could arise via a diaza--Wittig rearrangement under strong basic conditions (6 equiv t-BuOK).

Key Observations

  • 2 equiv t-BuOK : Forms 1,2-benzisothiazole derivatives via N–N bond cleavage.

  • 6 equiv t-BuOK : Favors 1,2-benzothiazine formation through dianionic intermediates.

Sulfonation at Position 7

Direct Sulfonation Strategies

Introducing the sulfonyl group at position 7 requires regioselective electrophilic substitution. Chlorosulfonation followed by amination is a viable approach, as seen in Setrobuvir intermediates.

Protocol from Patent Literature

  • Chlorosulfonation : Treat benzene derivative with ClSO₃H in CH₂Cl₂ at 0°C.

  • Amination : React with NH₃/Et₃N to yield sulfonamide.

  • Oxidation : H₂O₂/AcOH to ensure sulfonyl group stability.

Oxidation of Thioethers

Thioether intermediates can be oxidized to sulfones using H₂O₂ or mCPBA. For example, 3-sulfanyl derivatives are oxidized to sulfonyl groups under mild conditions.

Example

  • Substrate : 2-[(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide.

  • Conditions : 30% H₂O₂, AcOH, 50°C, 3 h.

  • Yield : 85–90% sulfone product.

Integrated Synthetic Routes

Route 1: Sequential Cyclization-Sulfonation-Amidation

  • Cyclization : Form benzothiadiazine core via Pd-catalyzed method.

  • Sulfonation : Introduce sulfonyl group at position 7 using ClSO₃H.

  • Amidation : Couple with N,N-diethylacetamide via EDC/HOBt.

Yield : 52% overall (estimated).

Route 2: Rearrangement-Oxidation-Coupling

  • Rearrangement : Convert dihydrobenzothiadiazine to 7-thioether via diaza-Wittig.

  • Oxidation : H₂O₂/AcOH to sulfone.

  • Coupling : Mitsunobu reaction with diethylacetamide.

Yield : 48% overall (estimated).

Analytical Data and Optimization

Table 1. Comparison of Synthetic Methods

MethodKey StepYield (%)Purity (HPLC)
Pd-CatalyzedCyclocondensation6598.5
Base Rearrangementdiaza--Wittig5897.8
SulfonationClSO₃H Amination7299.1

Challenges and Solutions

  • Regioselectivity : Use directing groups (e.g., nitro) to control sulfonation position.

  • Impurities : Avoid chloro byproducts via optimized chlorosulfonation conditions.

  • Scale-Up : Replace Pd catalysts with cheaper Ni alternatives for cost efficiency .

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide?

The synthesis typically involves constructing the benzothiadiazine core via cyclization of sulfonamide precursors, followed by sulfonyl group introduction and N,N-diethylacetamide functionalization. Key steps include:

  • Reagents : Hydrogen peroxide (oxidation), sodium methoxide (nucleophilic substitution), and inert solvents like DMF or dichloromethane .
  • Conditions : Controlled temperatures (e.g., 60–80°C), anhydrous environments, and catalytic agents to enhance selectivity .
  • Purification : Column chromatography and recrystallization to isolate intermediates and final product .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., sulfonyl and diethylacetamide groups) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates and IC₅₀ determination .
  • Cellular Uptake : Fluorescence tagging or radiolabeling to quantify intracellular accumulation .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK293 or HeLa) to establish safety profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Analysis : Replace the diethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance target binding. Fluorine or trifluoromethoxy substitutions on the benzothiadiazine ring improve metabolic stability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .
  • In Vivo Validation : Pharmacokinetic studies in rodent models to correlate structural modifications with bioavailability .

Q. How should researchers resolve contradictions in reported binding affinities or enzymatic inhibition data?

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, cofactors) across labs .
  • Orthogonal Assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to cross-validate binding kinetics .
  • Meta-Analysis : Use platforms like PubChem to aggregate data and identify outliers due to assay variability .

Q. What strategies mitigate challenges in synthesizing hygroscopic or oxidation-sensitive intermediates?

  • Stabilization : Store intermediates under argon at –20°C and use antioxidants (e.g., BHT) in reaction mixtures .
  • Solvent Selection : Prefer anhydrous DMF over THF for moisture-sensitive steps .
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy to detect degradation during synthesis .

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Reaction Path Search : Quantum chemical calculations (Gaussian 16) to predict transition states and optimize activation barriers .
  • Machine Learning : Train models on existing benzothiadiazine reaction datasets to predict yields under varying conditions .
  • Retrosynthetic Analysis : Leverage tools like Synthia™ to identify feasible routes for novel analogs .

Q. What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

  • X-Ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
  • Mutagenesis Studies : Introduce point mutations in suspected binding residues (e.g., His94 in kinases) to assess affinity changes .
  • Kinetic Profiling : Measure kₐₜ (turnover number) and Kₘ (substrate affinity) to distinguish competitive vs. non-competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.